
Coclaurine: A Technical Guide to its Chemical
Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Coclauril

Cat. No.: B12429733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Coclaurine is a naturally occurring benzylisoquinoline alkaloid found in various plant species. It

has garnered significant interest in the scientific community due to its diverse pharmacological

activities, including its role as a nicotinic acetylcholine receptor (nAChR) antagonist and its

potential in cancer therapy. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical and pharmacological properties, and key biological

signaling pathways associated with coclaurine. Detailed experimental methodologies for its

synthesis and isolation, where available in the public domain, are also discussed. All

quantitative data are presented in structured tables for clarity and comparative analysis.

Furthermore, key signaling pathways and experimental workflows are visualized using

Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and

research applications.

Chemical Structure and Physicochemical Properties
Coclaurine, with the IUPAC name (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-

tetrahydroisoquinolin-7-ol, is a tetrahydroisoquinoline alkaloid. Its chemical structure consists of

a tetrahydroisoquinoline core with a benzyl group attached at the C1 position.

Table 1: Physicochemical Properties of Coclaurine
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Property Value Source(s)

Molecular Formula C₁₇H₁₉NO₃ [1]

Molecular Weight 285.34 g/mol [1][2]

CAS Number 486-39-5 [1][2]

Melting Point 220-224 °C [2]

Boiling Point 469.9 - 496.9 °C [2]

pKa (predicted) 10.00 ± 0.15 [1]

Solubility

Soluble in DMSO, methanol,

ethanol, acetone, chloroform,

dichloromethane.

[3]

SMILES
COC1=C(C=C2--INVALID-

LINK--CC3=CC=C(C=C3)O)O
[1]

Pharmacological Properties
Coclaurine exhibits a range of pharmacological effects, primarily acting as a non-competitive

antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). While specific binding

affinity data (Kᵢ or IC₅₀ values) for coclaurine at various nAChR subtypes are not extensively

reported in publicly available literature, its inhibitory action on human α7, α4β2, and α4β4

nAChRs has been noted. Further research is required to fully quantify its binding profile.

In addition to its nAChR antagonism, coclaurine has demonstrated potential in oncology. It has

been shown to sensitize non-small cell lung cancer (NSCLC) cells to cisplatin by inhibiting the

EFHD2 protein and subsequently downregulating the NOX4-ABCC1 signaling pathway.[4]

Comprehensive in vivo pharmacokinetic data, including absorption, distribution, metabolism,

and excretion (ADME) properties such as oral bioavailability and plasma half-life, are not

readily available in the scientific literature. Predictive models suggest that these properties

would be influenced by its physicochemical characteristics, but experimental verification is

needed.
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Signaling Pathways
EFHD2-NOX4-ABCC1 Signaling Pathway in NSCLC
Coclaurine has been identified as an inhibitor of the EFHD2 protein. In non-small cell lung

cancer (NSCLC), EFHD2 promotes resistance to cisplatin by upregulating NADPH oxidase 4

(NOX4), which in turn increases the expression of the drug efflux pump ABCC1. By inhibiting

EFHD2, coclaurine can reverse this resistance mechanism, making cancer cells more

susceptible to chemotherapy.[4]
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Coclaurine's inhibition of the EFHD2-NOX4-ABCC1 pathway.

Biosynthesis of Coclaurine
Coclaurine is synthesized in plants from the amino acid L-tyrosine through a series of

enzymatic reactions. The key step is the Pictet-Spengler condensation of dopamine and 4-

hydroxyphenylacetaldehyde (4-HPAA), both derived from L-tyrosine, to form (S)-norcoclaurine.

This is followed by methylation steps to yield coclaurine.
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Simplified biosynthetic pathway of (S)-Coclaurine.

Experimental Protocols
Detailed, standardized experimental protocols for the synthesis, isolation, and analytical

characterization of coclaurine are not readily available in a comprehensive format in the public

domain. The following sections provide an overview of the general methodologies that would

be employed.

Synthesis
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The chemical synthesis of coclaurine can be achieved through a Pictet-Spengler reaction. This

involves the condensation of a β-arylethylamine (specifically, a dopamine derivative) with an

aldehyde (a 4-hydroxyphenylacetaldehyde derivative), followed by cyclization to form the

tetrahydroisoquinoline core. The stereochemistry at the C1 position is a critical aspect of the

synthesis, often requiring chiral auxiliaries or asymmetric catalysis to obtain the desired (S)-

enantiomer. A generalized workflow is presented below.
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General workflow for the synthesis of (S)-Coclaurine.
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Isolation from Natural Sources
Coclaurine can be isolated from various plant species, such as Sarcopetalum harveyanum. A

general protocol for the extraction and isolation of alkaloids from plant material would involve

the following steps:

Extraction: The dried and powdered plant material is typically extracted with a solvent such

as methanol or ethanol, often under reflux.

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate

the basic alkaloids from other plant constituents. The extract is acidified to protonate the

alkaloids, making them water-soluble. The aqueous layer is then washed with an organic

solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is

basified to deprotonate the alkaloids, which are then extracted into an immiscible organic

solvent.

Chromatographic Purification: The crude alkaloid extract is further purified using

chromatographic techniques such as column chromatography on silica gel or alumina,

followed by preparative thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC) to isolate pure coclaurine.

Analytical Characterization
The structure and purity of isolated or synthesized coclaurine are confirmed using a

combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are

used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts

and coupling constants would be compared with literature values for confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups

present in the molecule, such as hydroxyl (-OH), amine (-NH-), and aromatic C-H bonds.
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Chiral Chromatography: To confirm the enantiomeric purity of (S)-coclaurine, chiral HPLC is

employed.

Conclusion
Coclaurine is a promising natural product with well-defined antagonistic activity at neuronal

nicotinic acetylcholine receptors and emerging potential in cancer therapy. This guide has

summarized its core chemical and pharmacological properties based on currently available

scientific literature. While the fundamental aspects of its structure and biological activity are

understood, further research is needed to fully characterize its quantitative pharmacological

profile, particularly its binding affinities to various nAChR subtypes and its in vivo

pharmacokinetic properties. The development and dissemination of detailed, standardized

experimental protocols for its synthesis and isolation would greatly facilitate future research and

development efforts. The provided diagrams offer a visual framework for understanding the

complex biological pathways in which coclaurine is involved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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